molecular formula C6H12N2 B3318343 (3R,4S)-1-Azabicyclo[2.2.1]heptan-3-amine CAS No. 99445-19-9

(3R,4S)-1-Azabicyclo[2.2.1]heptan-3-amine

Cat. No.: B3318343
CAS No.: 99445-19-9
M. Wt: 112.17 g/mol
InChI Key: LZEPFDKCZQKGBT-WDSKDSINSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R,4S)-1-Azabicyclo[221]heptan-3-amine is a bicyclic amine compound with a unique structure that includes a nitrogen atom within a seven-membered ring

Scientific Research Applications

(3R,4S)-1-Azabicyclo[2.2.1]heptan-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological systems, particularly in the context of enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The safety data sheet for a similar compound, “(1S,4R)-2-Azabicyclo[2.2.1]heptan-3-one”, suggests that in case of eye contact, rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes and get medical attention. In case of skin contact, wash off immediately with plenty of water for at least 15 minutes and get medical attention immediately if symptoms occur .

Future Directions

The future directions for the study of “(3R,4S)-1-Azabicyclo[2.2.1]heptan-3-amine” and similar compounds could involve the design of new high-energy density compounds (HEDCs). A series of new bicyclo[2.2.1]heptane derivatives containing an aza nitrogen atom and nitro substituent were designed and studied theoretically . These compounds could have potential applications in modern military and civil purposes due to their excellent detonation properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-1-Azabicyclo[2.2.1]heptan-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates, allowing for the construction of the desired bicyclic structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods used can vary depending on the desired scale and application, but typically involve similar catalytic processes as those used in laboratory synthesis.

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-1-Azabicyclo[2.2.1]heptan-3-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atom, using reagents such as alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amines or alcohols.

Mechanism of Action

The mechanism by which (3R,4S)-1-Azabicyclo[2.2.1]heptan-3-amine exerts its effects involves its interaction with specific molecular targets. The nitrogen atom within the bicyclic structure can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R,4S)-1-Azabicyclo[2.2.1]heptan-3-amine is unique due to its specific stereochemistry and the presence of a nitrogen atom within the bicyclic structure. This configuration imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(3R,4S)-1-azabicyclo[2.2.1]heptan-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2/c7-6-4-8-2-1-5(6)3-8/h5-6H,1-4,7H2/t5-,6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZEPFDKCZQKGBT-WDSKDSINSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CC1C(C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2C[C@H]1[C@H](C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601252109
Record name rel-(3R,4S)-1-Azabicyclo[2.2.1]heptan-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601252109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187986-61-3
Record name rel-(3R,4S)-1-Azabicyclo[2.2.1]heptan-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187986-61-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-(3R,4S)-1-Azabicyclo[2.2.1]heptan-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601252109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R,4S)-1-Azabicyclo[2.2.1]heptan-3-amine
Reactant of Route 2
Reactant of Route 2
(3R,4S)-1-Azabicyclo[2.2.1]heptan-3-amine
Reactant of Route 3
(3R,4S)-1-Azabicyclo[2.2.1]heptan-3-amine
Reactant of Route 4
Reactant of Route 4
(3R,4S)-1-Azabicyclo[2.2.1]heptan-3-amine
Reactant of Route 5
(3R,4S)-1-Azabicyclo[2.2.1]heptan-3-amine
Reactant of Route 6
(3R,4S)-1-Azabicyclo[2.2.1]heptan-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.